
3-(3,5-Bis(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-Bis(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is a complex organic compound known for its unique chemical properties and potential applications in various fields. This compound features a trifluoromethyl group, which is known to enhance the stability and bioavailability of pharmaceuticals, making it a valuable component in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Bis(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide typically involves the reduction of 3,5-bis(trifluoromethyl)acetophenone. This reduction can be achieved using a NADPH-dependent carbonyl reductase from Lactobacillus kefir, which has been shown to produce the desired product with high enantioselectivity . The reaction conditions include the use of glucose dehydrogenase for NADPH regeneration, and the optimal recombinant strain can produce up to 297.3 g/L of the product with a 96.7% yield .
Industrial Production Methods
Industrial production methods for this compound often involve the use of whole-cell biocatalysts, which offer advantages such as mild reaction conditions, high enantioselectivity, and fewer by-products. The use of deep-eutectic solvents and oxygen-deficient environments can further enhance the efficiency of the biocatalytic process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,5-Bis(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Wissenschaftliche Forschungsanwendungen
3-(3,5-Bis(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(3,5-Bis(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to interact with biological molecules, increasing its efficacy and stability. The compound can inhibit specific enzymes or receptors, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use in promoting organic transformations and as a hydrogen-bond catalyst.
3,5-Bis(trifluoromethyl)phenyl isothiocyanate: Used as an active pharmaceutical intermediate.
(S)-alpha,alpha-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether: Utilized in chemical derivatization and synthesis.
Uniqueness
Its high stability, bioavailability, and versatility make it a valuable compound for scientific research and industrial applications .
Eigenschaften
Molekularformel |
C13H13F6NO3 |
|---|---|
Molekulargewicht |
345.24 g/mol |
IUPAC-Name |
3-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxy-N-methoxy-N-methylpropanamide |
InChI |
InChI=1S/C13H13F6NO3/c1-20(23-2)11(22)6-10(21)7-3-8(12(14,15)16)5-9(4-7)13(17,18)19/h3-5,10,21H,6H2,1-2H3 |
InChI-Schlüssel |
WNBRAZXZQNHNHK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(=O)CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


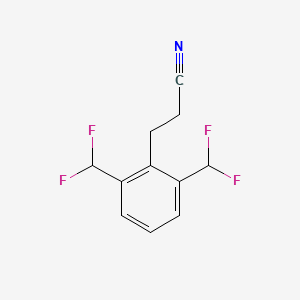

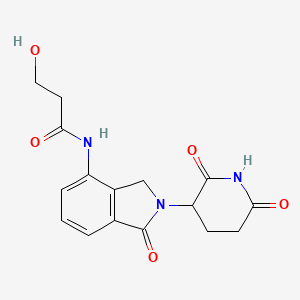
![1H-Benzo[d]imidazole-2,5-dicarboxylic acid](/img/structure/B14775228.png)
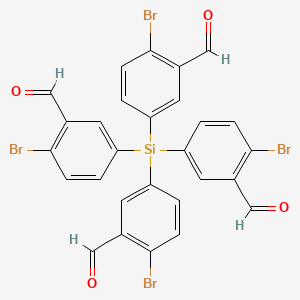
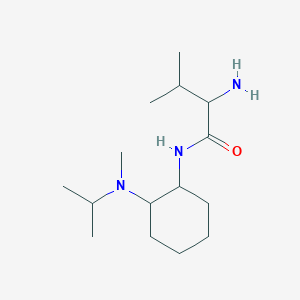


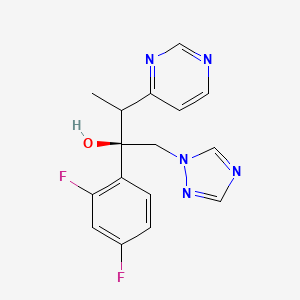
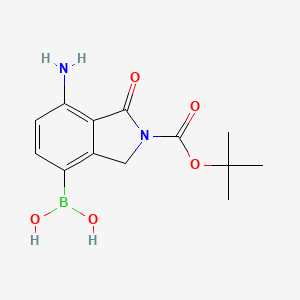
![N-(1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)formamide](/img/structure/B14775276.png)


![Ethyl 6-amino-4'-methoxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14775292.png)
